molecular formula C20H24N2O8 B1240341 3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid

3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid

Cat. No. B1240341
M. Wt: 420.4 g/mol
InChI Key: LCAXMKQKEYTFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipyrromethane cofactor is a tetracarboxylic acid. It has a role as a cofactor and a prosthetic group. It is a conjugate acid of a dipyrromethane cofactor(4-). It derives from a hydride of a dipyrromethane.

Scientific Research Applications

Synthesis and Properties

  • 3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic acid is a novel pentasubstituted pyrrole. These compounds can be synthesized via the reaction of arylglyoxals, N,N-dimethylbarbituric, and 3-[(4-oxopent-2-en-2-yl)amino]propanoic acids through sequential introduction of reagents or a one-pot method (Kolos & Chechina, 2019).

Crystal Structure Analysis

  • The crystal structure of similar compounds like 3-(Pyrrole-2'-carboxamido)propanoic acid has been studied. This analysis reveals details about the molecular configuration and intermolecular interactions, contributing to a better understanding of the structural properties of these pyrrole derivatives (Zeng Xiang, 2005).

Potential in Organic Synthesis

  • These pyrrole derivatives show potential in organic synthesis for creating a variety of complex molecules. For instance, they can be involved in the synthesis of novel pyrrole alkaloids, as shown in studies involving Lycium chinense (Youn et al., 2013).

Applications in Coordination Chemistry

  • Compounds similar to 3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic acid can be utilized in coordination chemistry. For instance, pyrazole-dicarboxylate acid derivatives have been used to synthesize novel CuII/CoII coordination complexes (Radi et al., 2015).

Implications in Medicinal Chemistry

  • Similar pyrrole derivatives have been explored for their potential antimicrobial properties. For example, some pyrrole-3-carboxylate derivatives have shown promising in vitro antimicrobial activities (Hublikar et al., 2019).

Radiochemistry Research

  • In radiochemistry, compounds like 3-(pyrrole-2'-carboxamido)propanoic acid may find application. For example, NSO-type chelators have been used in Re(I) and Tc(I) tricarbonyl complexes, indicating a potential avenue for research in radiopharmaceuticals (Makris et al., 2012).

Inorganic-Organic Hybrid Material Research

  • These compounds are also relevant in the field of inorganic-organic hybrid materials. For instance, pyrrole carboxylic acid derivatives have been intercalated in layered double hydroxides, highlighting their potential in nanocomposite materials (Tronto et al., 2008).

properties

Product Name

3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid

Molecular Formula

C20H24N2O8

Molecular Weight

420.4 g/mol

IUPAC Name

3-[5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-methyl-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C20H24N2O8/c1-10-13(6-19(27)28)12(3-5-18(25)26)16(22-10)8-15-14(7-20(29)30)11(9-21-15)2-4-17(23)24/h9,21-22H,2-8H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

LCAXMKQKEYTFDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)CC2=C(C(=CN2)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid
Reactant of Route 2
3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid
Reactant of Route 3
3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid
Reactant of Route 4
3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid
Reactant of Route 5
3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid
Reactant of Route 6
3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid

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